Proteasome CT-L Inhibitory Potency: Isopropyl Ester Outperforms Methyl, Ethyl, Isobutyl, and tert-Butyl Analogs by 4- to >50-Fold
In a head-to-head SAR study of quinoline-1(2H)-carboxylate derivatives evaluated for proteasome chymotrypsin-like (CT-L) inhibitory activity, the isopropyl ester (Entry 1) exhibited an IC₅₀ of 0.60 ± 0.18 µM (n = 27). This represents a 4.0-fold improvement over the isobutyl ester (IC₅₀ = 2.37 ± 0.40 µM, n = 2), a 10.1-fold improvement over the ethyl ester (IC₅₀ = 6.04 ± 1.34 µM, n = 3), and a 49.8-fold improvement over the methyl ester (IC₅₀ = 29.90 ± 3.9 µM, n = 2). Critically, the tert-butyl ester and the free carboxylic acid (R₃ = H) showed no inhibition at 10 µM, indicating a narrow steric tolerance window wherein the isopropyl group is uniquely accommodated [1]. These data were generated under consistent assay conditions with multiple independent determinations, providing high statistical confidence for the isopropyl ester measurement (SEM = 0.18 µM across 27 replicates) [1].
| Evidence Dimension | Proteasome CT-L inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.60 ± 0.18 µM (n = 27) |
| Comparator Or Baseline | Isobutyl ester: 2.37 ± 0.40 µM; Ethyl ester: 6.04 ± 1.34 µM; Methyl ester: 29.90 ± 3.9 µM; tert-Butyl ester: no inhibition at 10 µM; Free acid (H): no inhibition at 10 µM |
| Quantified Difference | 4.0× vs isobutyl; 10.1× vs ethyl; 49.8× vs methyl; >16.7× vs tert-butyl/H |
| Conditions | In vitro proteasome CT-L enzymatic assay; IC₅₀ values from ≥2 independent determinations per compound |
Why This Matters
This dataset provides the most direct quantitative justification for selecting the isopropyl ester over any other ester homolog when proteasome CT-L inhibition is the target pharmacology; methyl or ethyl esters would require 10–50× higher concentrations to achieve equivalent target engagement.
- [1] Table 1, PMC3774303. Quinoline-1(2H)-carboxylate ester SAR for proteasome CT-L inhibition. Isopropyl (Entry 1): IC₅₀ = 0.60 ± 0.18 µM (n = 27); isobutyl (12a): 2.37 ± 0.40 µM (n = 2); ethyl (12b): 6.04 ± 1.34 µM (n = 3); methyl (12c): 29.90 ± 3.9 µM (n = 2); H (12d) and tert-butyl (12e): no inhibition at 10 µM. https://pmc.ncbi.nlm.nih.gov/articles/PMC3774303/table/T1/ (accessed 2026-04-26). View Source
